![molecular formula C17H15N3O3 B5644970 2-methoxy-N'-(5-methyl-2-oxo-1,2-dihydro-3H-indol-3-ylidene)benzohydrazide](/img/structure/B5644970.png)
2-methoxy-N'-(5-methyl-2-oxo-1,2-dihydro-3H-indol-3-ylidene)benzohydrazide
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Overview
Description
2-methoxy-N'-(5-methyl-2-oxo-1,2-dihydro-3H-indol-3-ylidene)benzohydrazide, commonly known as MMIBH, is a chemical compound that has gained significant attention in the scientific community due to its potential biomedical applications. MMIBH is a synthetic derivative of hydrazide and indole, and it possesses several unique properties that make it an attractive candidate for drug development.
Mechanism of Action
The mechanism of action of MMIBH is not yet fully understood. However, it is believed that MMIBH exerts its therapeutic effects by inducing apoptosis, inhibiting cell proliferation, and suppressing the activity of various signaling pathways involved in disease progression.
Biochemical and Physiological Effects:
MMIBH has been shown to modulate several biochemical and physiological processes in the body. For instance, MMIBH has been reported to inhibit the activity of matrix metalloproteinases, which are enzymes involved in the degradation of extracellular matrix proteins. Additionally, MMIBH has been shown to increase the levels of intracellular reactive oxygen species, leading to oxidative stress and cell death.
Advantages and Limitations for Lab Experiments
One of the main advantages of MMIBH is its potent cytotoxicity against cancer cells, making it a promising candidate for cancer therapy. However, one of the limitations of MMIBH is its poor solubility in water, which can affect its bioavailability and efficacy in vivo.
Future Directions
Several future directions can be explored in the field of MMIBH research. Firstly, further studies are needed to elucidate the exact mechanism of action of MMIBH and its potential targets in disease progression. Additionally, the development of novel formulations and delivery systems can improve the bioavailability and efficacy of MMIBH in vivo. Finally, the evaluation of MMIBH in preclinical and clinical studies can provide valuable insights into its safety and efficacy as a potential therapeutic agent.
Conclusion:
In conclusion, MMIBH is a synthetic derivative of hydrazide and indole that possesses several unique properties that make it an attractive candidate for drug development. MMIBH has been extensively studied for its potential therapeutic applications in various diseases, including cancer, inflammation, and neurological disorders. Further research is needed to fully understand the mechanism of action of MMIBH and its potential targets in disease progression.
Synthesis Methods
The synthesis of MMIBH involves the condensation reaction between 2-methoxybenzohydrazide and 5-methyl-2-oxoindoline-3-carboxaldehyde in the presence of a suitable catalyst. The reaction proceeds through a series of intermediate steps, and the final product is obtained after purification and characterization.
Scientific Research Applications
MMIBH has been extensively studied for its potential therapeutic applications in various diseases, including cancer, inflammation, and neurological disorders. Several studies have reported that MMIBH exhibits significant cytotoxicity against various cancer cell lines, including breast, liver, and lung cancer cells. Moreover, MMIBH has been shown to possess anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines.
properties
IUPAC Name |
N-[(2-hydroxy-5-methyl-1H-indol-3-yl)imino]-2-methoxybenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15N3O3/c1-10-7-8-13-12(9-10)15(17(22)18-13)19-20-16(21)11-5-3-4-6-14(11)23-2/h3-9,18,22H,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SBOURKLNSJXEAN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)NC(=C2N=NC(=O)C3=CC=CC=C3OC)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15N3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
309.32 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Methoxy-N'-[(3Z)-5-methyl-2-oxo-2,3-dihydro-1H-indol-3-ylidene]benzohydrazide |
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